Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate, typically involves condensation reactions. Some common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions .
Chemical Reactions Analysis
Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide, thioglycolic acid derivatives, and α,β-acetylenic esters . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiophene derivatives, including Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate, have a wide range of scientific research applications. They are used in medicinal chemistry for their pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities . Additionally, they play a significant role in material science as corrosion inhibitors, organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various biological targets, including enzymes and receptors, leading to their diverse pharmacological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities .
Properties
CAS No. |
5386-27-6 |
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Molecular Formula |
C21H21NO5S2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H21NO5S2/c1-4-27-21(24)19-13(2)14(3)28-20(19)22-18(23)12-29(25,26)17-10-9-15-7-5-6-8-16(15)11-17/h5-11H,4,12H2,1-3H3,(H,22,23) |
InChI Key |
IYFCUNHFAPTROR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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